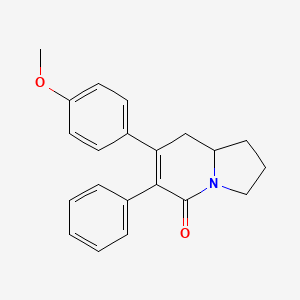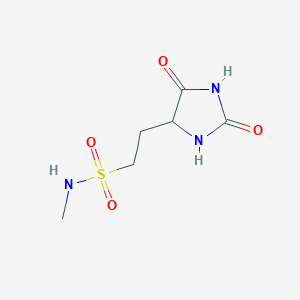![molecular formula C24H32Cl2N2O4 B13774545 2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate;dihydrochloride CAS No. 66944-70-5](/img/structure/B13774545.png)
2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate;dihydrochloride is a complex organic compound with a unique structure that includes a piperazine ring and two 3-methylbenzoate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate;dihydrochloride typically involves multiple steps:
Formation of 3-methylbenzoic acid: This can be achieved through the oxidation of 3-methylbenzyl alcohol using an oxidizing agent such as potassium permanganate.
Esterification: The 3-methylbenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 3-methylbenzoate.
Piperazine Derivative Formation: The ethyl 3-methylbenzoate is reacted with piperazine in the presence of a base such as sodium hydroxide to form the piperazine derivative.
Final Compound Formation: The piperazine derivative is then reacted with 3-methylbenzoyl chloride in the presence of a base to form the final compound, which is then converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 3-methyl groups, forming carboxylic acids.
Reduction: Reduction reactions can occur at the ester groups, converting them to alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Sulfuric acid, hydrochloric acid.
Major Products
Oxidation: 3-methylbenzoic acid derivatives.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological molecules. Its piperazine ring is of particular interest due to its presence in many biologically active compounds.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Piperazine derivatives are known for their activity against certain parasites and as central nervous system agents.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate;dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. The ester groups can undergo hydrolysis, releasing active metabolites that can further interact with biological targets.
類似化合物との比較
Similar Compounds
- **2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl benzoate
- **2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 4-methylbenzoate
- **2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate
Uniqueness
The uniqueness of 2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate;dihydrochloride lies in its specific substitution pattern and the presence of two 3-methylbenzoate groups. This structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
66944-70-5 |
|---|---|
分子式 |
C24H32Cl2N2O4 |
分子量 |
483.4 g/mol |
IUPAC名 |
2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate;dihydrochloride |
InChI |
InChI=1S/C24H30N2O4.2ClH/c1-19-5-3-7-21(17-19)23(27)29-15-13-25-9-11-26(12-10-25)14-16-30-24(28)22-8-4-6-20(2)18-22;;/h3-8,17-18H,9-16H2,1-2H3;2*1H |
InChIキー |
FSYTVXUWBNGHOF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)OCCN2CCN(CC2)CCOC(=O)C3=CC=CC(=C3)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt](/img/structure/B13774489.png)





![[1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl-](/img/structure/B13774513.png)

![Butyl hydrogen sulfate;2-[butyl(2-hydroxyethyl)amino]ethanol](/img/structure/B13774527.png)
![tert-butyl N-[(4-methyl-3-nitrobenzoyl)amino]carbamate](/img/structure/B13774538.png)


